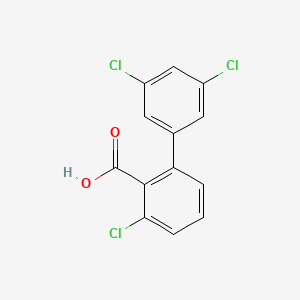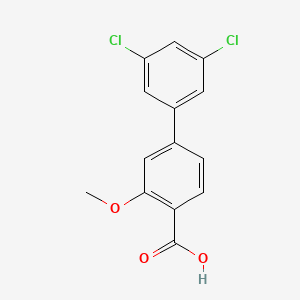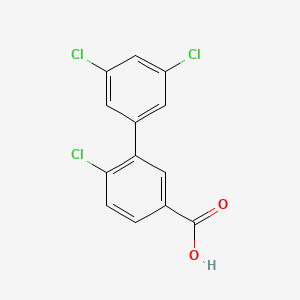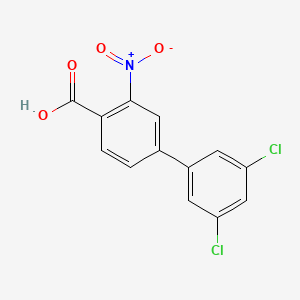
6-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(3,5-dichlorophenyl)benzoic acid, or 6-CDPBA, is an organic compound with a wide range of applications in scientific research. It is a white solid that is odorless and has a melting point of approximately 168°C. 6-CDPBA is used in many different laboratory experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations are important to consider when conducting research.
科学的研究の応用
6-CDPBA has a wide range of applications in scientific research. It is used in the synthesis of novel compounds, such as 6-chloro-3-hydroxybenzoic acid, which can be used as a starting material for the synthesis of other compounds. 6-CDPBA is also used as an intermediate in the synthesis of other compounds, such as 6-chloro-3-methoxybenzoic acid, which can be used as a starting material for the synthesis of other compounds. 6-CDPBA is also used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug 6-chloro-3-methoxybenzoic acid. 6-CDPBA is also used in the synthesis of dyes, such as 6-chloro-3-methoxybenzoic acid, which can be used as a starting material for the synthesis of other dyes.
作用機序
The mechanism of action of 6-CDPBA is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting the activity of these enzymes, 6-CDPBA can reduce inflammation and other physiological processes.
Biochemical and Physiological Effects
6-CDPBA has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which can reduce inflammation. It has also been shown to inhibit the activity of lipoxygenase enzymes, which can reduce the production of leukotrienes. Leukotrienes are involved in inflammation and other physiological processes. Additionally, 6-CDPBA has been shown to have anti-oxidant and anti-cancer properties.
実験室実験の利点と制限
The advantages of using 6-CDPBA in laboratory experiments include its low cost, its availability, and its ability to be synthesized in a variety of ways. Additionally, 6-CDPBA is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. The main limitation of using 6-CDPBA in laboratory experiments is its potential toxicity. 6-CDPBA is a relatively toxic compound, and care should be taken when handling and using it in laboratory experiments.
将来の方向性
There are a number of potential future directions for research involving 6-CDPBA. One potential direction is to further investigate its anti-oxidant and anti-cancer properties. Additionally, further research could be conducted on its mechanism of action, as well as its potential toxicity. Additionally, 6-CDPBA could be used in the synthesis of novel compounds and pharmaceuticals, as well as in the synthesis of dyes. Finally, further research could be conducted on its potential applications in other fields, such as food science and biotechnology.
合成法
6-CDPBA can be synthesized in a few different ways. The most common method is the reaction of 3,5-dichlorobenzoic acid with chlorine in the presence of a catalyst, such as ferric chloride. The reaction is carried out in a solvent such as acetic acid. The resulting product is a 6-CDPBA with a purity of 95%. Other methods of synthesis include the reaction of 3,5-dichlorobenzoic acid with phosphorus oxychloride in the presence of a catalyst, such as ferric chloride, and the reaction of 3,5-dichlorobenzoic acid with phosphorus trichloride in the presence of a catalyst, such as zinc chloride.
特性
IUPAC Name |
2-chloro-6-(3,5-dichlorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-8-4-7(5-9(15)6-8)10-2-1-3-11(16)12(10)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSNGQJMMZSDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691292 |
Source


|
| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-87-0 |
Source


|
| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6407659.png)


